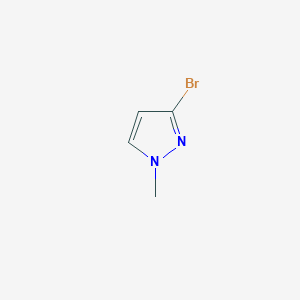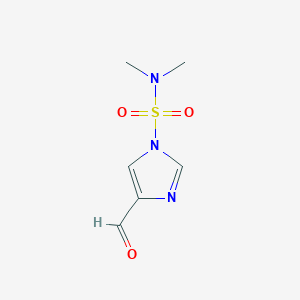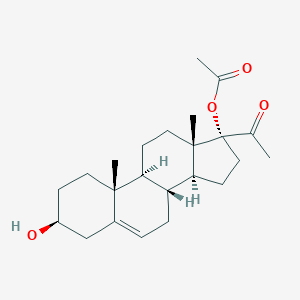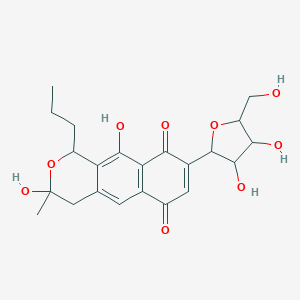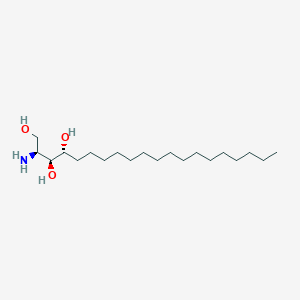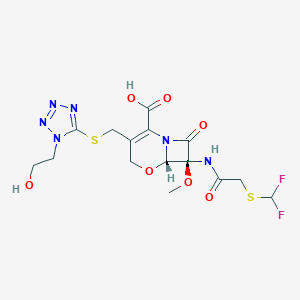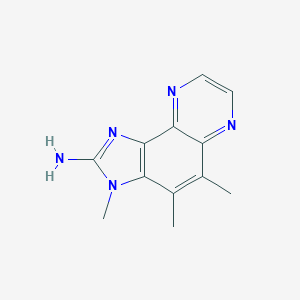
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and has shown promising results in scientific research. In
Wirkmechanismus
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and proteins involved in cellular processes. It has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have neuroprotective effects, potentially making it a therapeutic agent for neurodegenerative diseases. Additionally, this compound has been found to have fluorescent properties, making it useful as a probe for the detection of metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- is its potential as a therapeutic agent for various diseases. Its fluorescent properties also make it useful as a probe for the detection of metal ions in biological systems. However, the compound has some limitations for lab experiments. It is relatively unstable and requires careful handling to prevent degradation. Additionally, the mechanism of action of the compound is not fully understood, making it challenging to optimize its use in scientific research.
Zukünftige Richtungen
There are several future directions for the study of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl-. One potential direction is to further explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's fluorescent properties make it a promising candidate for the development of new imaging techniques for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of the compound and optimize its use in scientific research.
Synthesemethoden
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- involves the reaction of 3,4,5-trimethylphenylhydrazine with 2,3-dichloroquinoxaline in the presence of a suitable base. The resulting compound is purified by column chromatography to obtain the final product. The synthesis method has been optimized to obtain high yields of the compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- has been extensively studied for its potential applications in scientific research. It has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has shown potential as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
146177-59-5 |
|---|---|
Produktname |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5-trimethyl- |
Molekularformel |
C12H13N5 |
Molekulargewicht |
227.27 g/mol |
IUPAC-Name |
3,4,5-trimethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)11-10(16-12(13)17(11)3)9-8(6)14-4-5-15-9/h4-5H,1-3H3,(H2,13,16) |
InChI-Schlüssel |
DKGYKMLWNJDGAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC=CN=C2C3=C1N(C(=N3)N)C)C |
Kanonische SMILES |
CC1=C(C2=NC=CN=C2C3=C1N(C(=N3)N)C)C |
Andere CAS-Nummern |
146177-59-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




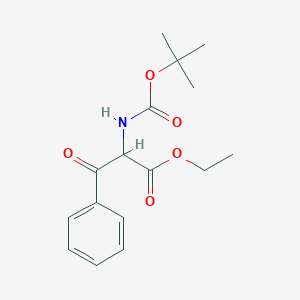
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
